Meta-Chloro Substitution Increases Carbonic Anhydrase Binding Affinity by up to 500-Fold: Class-Level Evidence Supporting the 3-Chloro-5-fluoro Motif
In a controlled series of pyrrolidinone-bearing benzenesulfonamides, introduction of a chloro group at the meta position of 2,6-dimethylbenzenesulfonamide derivatives did not alter binding to CA I but increased affinity to all other CA isoforms, most notably CA VII and CA XIII, by up to 500-fold [1]. This class-level finding provides direct SAR evidence that the meta-chloro motif present in 3-chloro-5-fluorobenzene-1-sulfonamide is a privileged substituent for enhancing CA binding. By contrast, ortho- and para-halogenated analogs in the same study did not exhibit comparable affinity gains, underscoring the non-interchangeable nature of the substitution pattern. The target compound's 3-chloro substituent resides in this affinity-enhancing meta position [2].
| Evidence Dimension | Carbonic anhydrase binding affinity fold-change upon meta-chloro substitution |
|---|---|
| Target Compound Data | 3-chloro-5-fluorobenzene-1-sulfonamide bears a meta-chloro group consistent with the affinity-enhancing motif; direct Ki data for this specific compound are not yet published |
| Comparator Or Baseline | Non-chlorinated 2,6-dimethylbenzenesulfonamide analogs vs. their meta-chloro derivatives; affinity increase up to 500-fold for CA VII and CA XIII |
| Quantified Difference | Up to 500-fold affinity gain (meta-chloro vs. non-chlorinated); effect is isoform-dependent and position-specific |
| Conditions | Fluorescent thermal shift assay (FTSA) against recombinant human CA isoforms I, II, VII, XIII; intrinsic binding constants corrected for binding-linked protonation |
Why This Matters
Procurement of the 3-chloro-5-fluoro isomer locks in the meta-chloro advantage identified by SAR, whereas purchasing an ortho- or para-chloro isomer forfeits this affinity-enhancing geometry.
- [1] Urbelytė L, Bagdonas M, Grybaitė B, et al. Design and synthesis of hydrazone‐bearing benzenesulfonamides as carbonic anhydrase VB inhibitors. ChemistrySelect. 2021;6(47):13506-13513. doi:10.1002/slct.202103126 View Source
- [2] PubChem. 3-Chloro-5-fluorobenzene-1-sulfonamide. Compound Summary CID 117696448. National Center for Biotechnology Information. View Source
